An In-depth Technical Guide to 1-(Ethoxy)nonafluorobutane: Properties, Structure, and Applications in Research and Drug Development
An In-depth Technical Guide to 1-(Ethoxy)nonafluorobutane: Properties, Structure, and Applications in Research and Drug Development
Introduction
1-(Ethoxy)nonafluorobutane, a member of the hydrofluoroether (HFE) class of compounds, has emerged as a highly versatile and valuable solvent and reagent in modern chemical research and development. Its unique combination of properties, including high density, low surface tension, low viscosity, and excellent thermal and chemical stability, makes it a compelling alternative to traditional organic solvents.[1] This guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-(Ethoxy)nonafluorobutane, with a particular focus on its utility for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
1-(Ethoxy)nonafluorobutane, also known as ethyl nonafluorobutyl ether, possesses a distinct molecular architecture comprising a nonafluorobutyl group linked to an ethyl group via an ether oxygen. This structure imparts a unique combination of fluorous and hydrocarbon characteristics to the molecule.
Molecular Structure
The IUPAC name for this compound is 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane. Its structure is as follows:
Caption: A typical workflow for the synthesis of 1-(Ethoxy)nonafluorobutane.
Detailed Experimental Protocol: Synthesis of 1-(Ethoxy)nonafluorobutane
Materials:
-
Perfluorobutyryl fluoride (C₃F₇COF)
-
Anhydrous potassium fluoride (KF), spray-dried
-
Diethyl sulfate ((C₂H₅)₂SO₄)
-
Anhydrous diglyme
-
Deionized water
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser is flame-dried and maintained under a positive pressure of dry nitrogen.
-
Formation of Potassium Nonafluorobutoxide: The flask is charged with anhydrous potassium fluoride and anhydrous diglyme. The resulting suspension is stirred and cooled to 0-5 °C in an ice-water bath. Perfluorobutyryl fluoride is then added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is stirred for an additional hour at this temperature.
-
Ethylation: Diethyl sulfate is added dropwise to the reaction mixture, again maintaining the temperature below 10 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of deionized water. The mixture is transferred to a separatory funnel, and the lower, denser fluorous phase is collected.
-
Purification: The crude product is washed sequentially with deionized water and a 5% sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation to yield pure 1-(Ethoxy)nonafluorobutane.
Applications in Research and Drug Development
The unique properties of 1-(Ethoxy)nonafluorobutane make it a valuable tool in various stages of research and drug development. [1]
Specialized Solvent in Organic Synthesis
Its inertness and high thermal stability make 1-(Ethoxy)nonafluorobutane an excellent solvent for reactions involving sensitive reagents or requiring high temperatures. It is particularly well-suited for reactions involving other fluorinated compounds due to the principle of "like dissolves like." This has found significant application in the synthesis of complex fluorinated molecules, which are of increasing interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties. [2]
Fluorous Solid-Phase Extraction (F-SPE)
Fluorous Solid-Phase Extraction (F-SPE) is a powerful purification technique that leverages the high affinity of fluorous compounds for a fluorous stationary phase. [3][4]This allows for the efficient separation of fluorous-tagged molecules from non-fluorous reagents and byproducts. 1-(Ethoxy)nonafluorobutane can be used as a component of the mobile phase in F-SPE.
Caption: A generalized workflow for Fluorous Solid-Phase Extraction (F-SPE).
Detailed Experimental Protocol: Purification of a Fluorous-Tagged Compound using F-SPE
Objective: To purify a fluorous-tagged small molecule from a crude reaction mixture.
Materials:
-
Crude reaction mixture containing the fluorous-tagged product and non-fluorous impurities.
-
Fluorous silica gel SPE cartridge.
-
Methanol (HPLC grade).
-
Deionized water.
-
1-(Ethoxy)nonafluorobutane.
-
SPE manifold.
-
Collection vials.
Procedure:
-
Cartridge Conditioning: A fluorous silica gel SPE cartridge is placed on the SPE manifold. The cartridge is washed with 3-5 column volumes of methanol, followed by equilibration with 3-5 column volumes of the initial elution solvent (e.g., 80:20 methanol/water).
-
Sample Preparation and Loading: The crude reaction mixture is dissolved in a minimal amount of the initial elution solvent. The dissolved sample is then loaded onto the conditioned cartridge and allowed to flow through slowly.
-
Elution of Non-Fluorous Impurities: The cartridge is washed with 5-10 column volumes of the initial 'fluorophobic' elution solvent (80:20 methanol/water). This fraction, containing the non-fluorous impurities, is collected in a separate vial for analysis or disposal.
-
Elution of the Fluorous-Tagged Product: The desired fluorous-tagged product is then eluted from the cartridge using a 'fluorophilic' solvent. A gradient elution can be employed, starting with pure methanol and gradually increasing the proportion of 1-(Ethoxy)nonafluorobutane. The fractions are collected and analyzed by an appropriate method (e.g., TLC, LC-MS) to identify the fractions containing the purified product.
-
Product Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified fluorous-tagged compound.
Safety and Handling
1-(Ethoxy)nonafluorobutane is considered to have low toxicity. However, as with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is non-flammable and has a zero ozone depletion potential, making it an environmentally preferable alternative to many traditional solvents.
Conclusion
1-(Ethoxy)nonafluorobutane is a uniquely versatile hydrofluoroether with a compelling profile of chemical and physical properties. Its utility as a specialized solvent in organic synthesis and as a key component in advanced purification techniques like Fluorous Solid-Phase Extraction makes it an invaluable tool for researchers and scientists, particularly in the field of drug discovery and development. The experimental protocols provided in this guide offer a practical starting point for the synthesis and application of this important compound. As the demand for greener and more efficient chemical processes continues to grow, the role of 1-(Ethoxy)nonafluorobutane and other hydrofluoroethers is poised to expand significantly.
References
- Exploring 1-(Ethoxy)
- 1-(Ethoxy)
- Experiment 06 Williamson Ether Synthesis. (URL: )
- Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH. (URL: )
-
Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])
-
Williamson Ether Synthesis - Utah Tech University. (URL: [Link])
-
Williamson Ether Synthesis | Chem-Station Int. Ed. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Full Interpretation of IR and NMR Spectra 13C NMR Interpretation 1. Compute the unsaturation number or rings (SODAR) from the co. (URL: [Link])
-
Ethoxynonafluorobutane | C6H5F9O | CID 206000 - PubChem. (URL: [Link])
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (URL: [Link])
-
Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC - NIH. (URL: [Link])
-
Organic synthesis provides opportunities to transform drug discovery - PubMed. (URL: [Link])
-
How to interpret this pair of IR and 1H NMR spectra? - Chemistry Stack Exchange. (URL: [Link])
